4-Isopropoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide 4-Isopropoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide
Brand Name: Vulcanchem
CAS No.: 880563-99-5
VCID: VC0364705
InChI: InChI=1S/C22H27N3O3/c1-16(2)28-18-10-8-17(9-11-18)21(26)23-20-7-5-4-6-19(20)22(27)25-14-12-24(3)13-15-25/h4-11,16H,12-15H2,1-3H3,(H,23,26)
SMILES: CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C
Molecular Formula: C22H27N3O3
Molecular Weight: 381.5g/mol

4-Isopropoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide

CAS No.: 880563-99-5

Main Products

VCID: VC0364705

Molecular Formula: C22H27N3O3

Molecular Weight: 381.5g/mol

4-Isopropoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide - 880563-99-5

CAS No. 880563-99-5
Product Name 4-Isopropoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide
Molecular Formula C22H27N3O3
Molecular Weight 381.5g/mol
IUPAC Name N-[2-(4-methylpiperazine-1-carbonyl)phenyl]-4-propan-2-yloxybenzamide
Standard InChI InChI=1S/C22H27N3O3/c1-16(2)28-18-10-8-17(9-11-18)21(26)23-20-7-5-4-6-19(20)22(27)25-14-12-24(3)13-15-25/h4-11,16H,12-15H2,1-3H3,(H,23,26)
Standard InChIKey WTWVYIHFEWZTOM-UHFFFAOYSA-N
SMILES CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C
Canonical SMILES CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C
PubChem Compound 4951938
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator